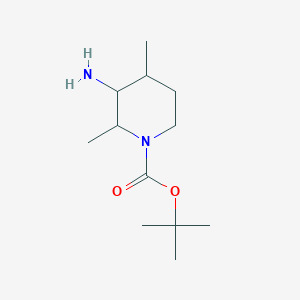

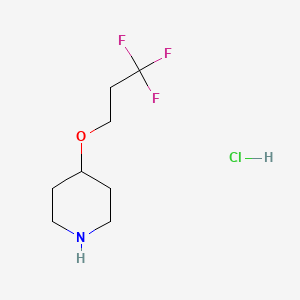

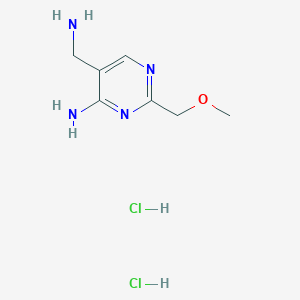

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .

Chemical Reactions Analysis

The chemical reactions involving amines and hydrochlorides are complex and depend on the specific compound. For example, metformin hydrochloride is a peroral hypoglycemic agent that suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the physicochemical properties of metformin hydrochloride were determined using HPLC combined with spectrophotometry .

科学的研究の応用

Synthesis Techniques and Efficiency : The compound and its derivatives are often synthesized through methods that aim for high regioselectivity and yield. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizes sequential regioselective Friedel–Crafts acetylations and hydrogenations. The synthesis is noted for its efficiency and economical approach, avoiding the use of halogenated solvents (Prashad et al., 2006).

Role in Pharmaceutical Synthesis : Compounds similar to (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are key intermediates in the synthesis of certain pharmaceuticals. For instance, they have been involved in the synthesis of licofelone, a drug undergoing clinical evaluation for anti-inflammatory properties. The synthesis involves novel methods for preparing unstable intermediates which are then treated with brominated compounds (Rádl et al., 2009).

Derivative Synthesis : The synthesis of derivatives of the compound involves complex reaction mechanisms. For example, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives starts from commercially available indanone and involves a key gem-difluorination step. The process and the outcome of the reactions are influenced by the nature of the substituents and the reaction conditions (Zhang et al., 2014).

Chemical Structure Analysis : The chemical structure and configuration of similar compounds are analyzed using advanced techniques like X-ray diffraction analysis, enzymatic kinetic resolution, and NMR. These analyses are crucial in determining the absolute configurations of the synthesized compounds, essential for their application in further synthesis processes (Prysiazhnuk et al., 2021).

Applications in Synthesizing Heterocyclic Compounds : The compound and its analogs play a significant role in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological and pharmacological properties. For instance, the synthesis of pyrimidine-containing compounds involves a one-pot reaction with primary amines and demonstrates characteristics like good yields and the presence of numerous hydrogen-bonding possibilities, highlighting the compound's role in facilitating complex chemical reactions (Kochia et al., 2019).

Safety And Hazards

特性

IUPAC Name |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWABIAMMAHTFCD-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)